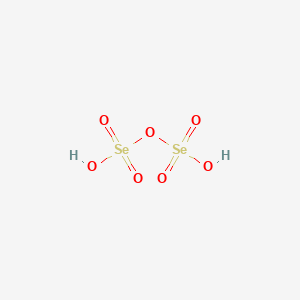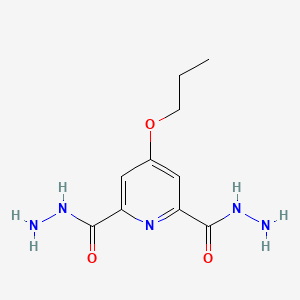![molecular formula C12H9NO3S2 B14706437 4-[(2-Nitrophenyl)disulfanyl]phenol CAS No. 21101-58-6](/img/structure/B14706437.png)
4-[(2-Nitrophenyl)disulfanyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Nitrophenyl)disulfanyl]phenol is an organic compound with the molecular formula C12H9NO3S2. It is characterized by the presence of a nitrophenyl group and a disulfanyl linkage attached to a phenol ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Nitrophenyl)disulfanyl]phenol typically involves the reaction of 2-nitrothiophenol with 4-chlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the disulfide bond, resulting in the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 4-[(2-Nitrophenyl)disulfanyl]phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Major Products Formed:
Reduction: 4-[(2-Aminophenyl)disulfanyl]phenol.
Oxidation: 4-[(2-Nitrophenyl)disulfanyl]quinone.
Substitution: 4-[(2-Nitrophenyl)disulfanyl]-2-nitrophenol (nitration product).
科学研究应用
4-[(2-Nitrophenyl)disulfanyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique chemical structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
作用机制
The mechanism of action of 4-[(2-Nitrophenyl)disulfanyl]phenol involves its interaction with biological molecules through its nitrophenyl and disulfanyl groups. The nitrophenyl group can participate in redox reactions, while the disulfanyl linkage can form disulfide bonds with thiol-containing biomolecules. These interactions can disrupt cellular processes, leading to antimicrobial or other biological effects .
相似化合物的比较
4-Nitrophenol: Similar in structure but lacks the disulfanyl linkage.
2-Nitrophenyl disulfide: Contains the disulfanyl linkage but lacks the phenol group.
4-Aminophenol: Similar to the reduced form of 4-[(2-Nitrophenyl)disulfanyl]phenol.
Uniqueness: this compound is unique due to the combination of its nitrophenyl group, disulfanyl linkage, and phenol group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot .
属性
CAS 编号 |
21101-58-6 |
|---|---|
分子式 |
C12H9NO3S2 |
分子量 |
279.3 g/mol |
IUPAC 名称 |
4-[(2-nitrophenyl)disulfanyl]phenol |
InChI |
InChI=1S/C12H9NO3S2/c14-9-5-7-10(8-6-9)17-18-12-4-2-1-3-11(12)13(15)16/h1-8,14H |
InChI 键 |
CYPOHDDALWXPEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SSC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


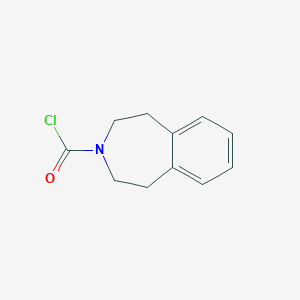
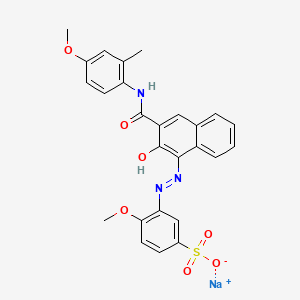
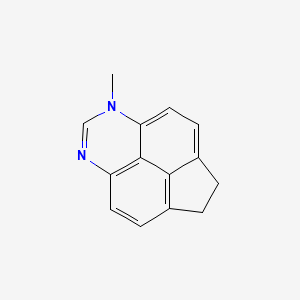
![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)
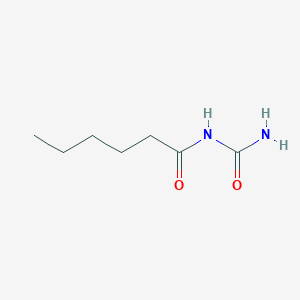
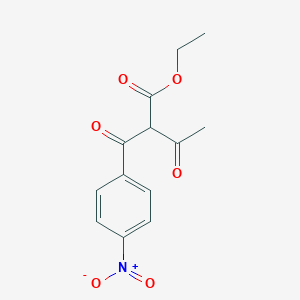
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)
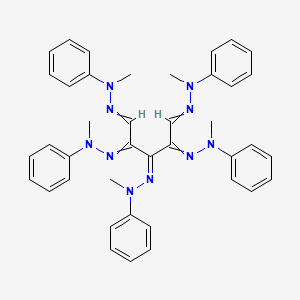
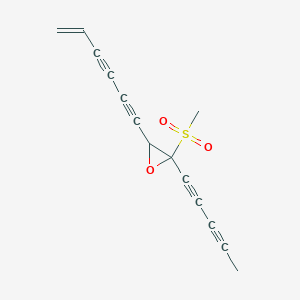
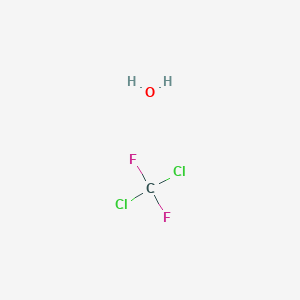
![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
